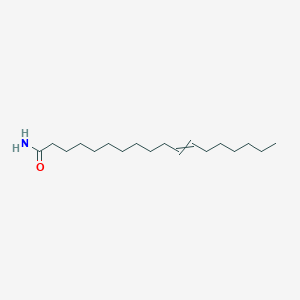
Octadec-11-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-11-enamide: is a long-chain fatty acid amide with the molecular formula C18H35NO . It is a derivative of octadecenoic acid, featuring an amide functional group at the 11th carbon position. This compound is known for its surfactant properties and has been studied for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing octadec-11-enamide involves the direct amidation of octadecenoic acid with ammonia or an amine under dehydrating conditions.
Oxidative Desaturation: Another approach involves the oxidative desaturation of octadecanamide to introduce the double bond at the 11th position.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Hydrogen gas (H2) with Pd/C
Catalysts: Iron, manganese, palladium on carbon
Major Products:
Epoxides: Formed through oxidation of the double bond
Hydroxylated Products: Resulting from further oxidation
Octadecanamide: Produced via reduction
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactants: Octadec-11-enamide is used as a surfactant in various formulations due to its ability to reduce surface tension.
Catalysis: It serves as a ligand in certain catalytic reactions, enhancing the efficiency of the process.
Biology:
Cell Signaling: The compound has been studied for its role in cell signaling pathways, particularly in relation to lipid metabolism.
Medicine:
Drug Delivery: this compound is explored for its potential in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Wirkmechanismus
Octadec-11-enamide exerts its effects primarily through interaction with lipid membranes and receptors. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) , influencing lipid metabolism and adipogenesis . The compound binds to the ligand-binding domain of PPARγ, leading to the activation of downstream signaling pathways involved in lipid storage and glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
Oleamide (Octadec-9-enamide): Similar in structure but with the double bond at the 9th position.
Stearamide (Octadecanamide): Lacks the double bond, making it more saturated and less reactive.
Ceramide NP: A lipid molecule with a similar amide structure, used in skin barrier function improvement.
Uniqueness: Octadec-11-enamide’s unique position of the double bond at the 11th carbon distinguishes it from other fatty acid amides. This structural feature imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in surfactants, drug delivery, and catalysis.
Eigenschaften
CAS-Nummer |
117654-34-9 |
|---|---|
Molekularformel |
C18H35NO |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
octadec-11-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H2,19,20) |
InChI-Schlüssel |
GCOWPYITHHYBKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)

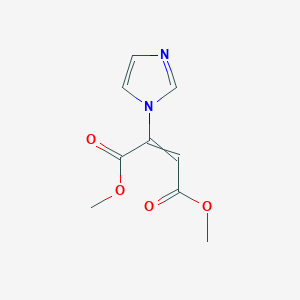

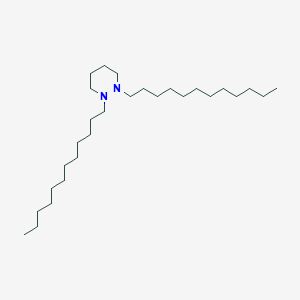
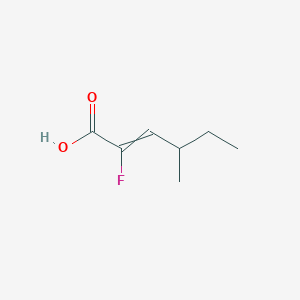
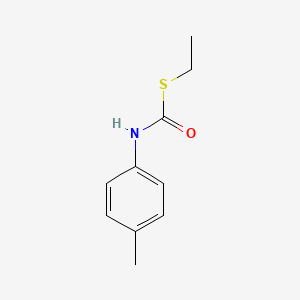
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
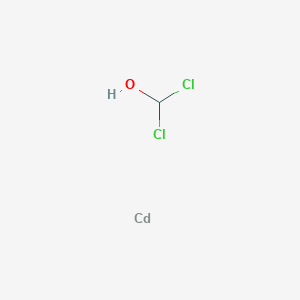
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
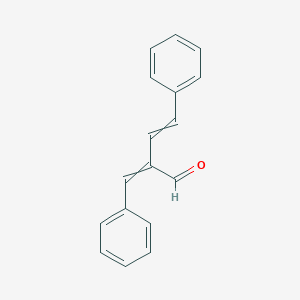
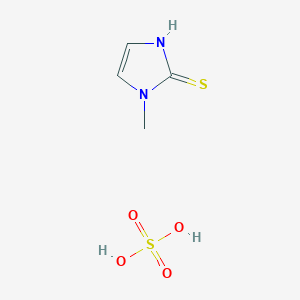
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)
